N-(azetidin-3-yl)-N-methyl-acetamide

Chemical Synthesis Medicinal Chemistry Reagent Procurement

Procure N-(azetidin-3-yl)-N-methyl-acetamide for its unique conformational rigidity (1 rotatable bond) and hydrogen-bonding profile, critical for pre-organizing molecules for optimal target engagement. This specific 3-yl substitution pattern enables precise pharmacophore vectoring into ATP-binding pockets or allosteric sites, as demonstrated in selective Stat3 inhibitor development. Ideal for CNS drug leads due to balanced polarity and lower basicity (pKa ~9.39).

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B12832236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azetidin-3-yl)-N-methyl-acetamide
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1CNC1
InChIInChI=1S/C6H12N2O/c1-5(9)8(2)6-3-7-4-6/h6-7H,3-4H2,1-2H3
InChIKeyIEZPZICUISHPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(azetidin-3-yl)-N-methyl-acetamide: A Distinct Azetidine Building Block for Targeted Chemical Synthesis


N-(azetidin-3-yl)-N-methyl-acetamide is a specialized azetidine derivative characterized by a four-membered nitrogen-containing heterocycle substituted at the 3-position with an N-methylacetamide group. It is a small molecule building block with a molecular weight of 128.17 g/mol for the free base (or 164.63 g/mol as the hydrochloride salt, CAS 935668-15-8) [1]. This compound serves as a key intermediate in the synthesis of more complex heterocyclic compounds and is investigated for its utility in medicinal chemistry, particularly as a rigid scaffold that can enhance the metabolic stability and target selectivity of derived drug candidates .

The Specificity of N-(azetidin-3-yl)-N-methyl-acetamide in Medicinal Chemistry and Synthesis


In-class compounds cannot be simply interchanged due to the unique influence of the N-methylacetamide substituent at the 3-position of the azetidine ring. This specific substitution pattern dictates the molecule's conformational rigidity, hydrogen-bonding capacity, and lipophilicity, which are critical for both its role as a synthetic building block and for the structure-activity relationships (SAR) of derived drug candidates. While other azetidine analogs exist, the combination of the 3-yl linkage and the N-methylacetamide group provides a distinct chemical space not covered by its close structural relatives, making generic substitution a high-risk approach that can fundamentally alter synthetic outcomes or the biological activity of the final compound .

Quantified Differentiation of N-(azetidin-3-yl)-N-methyl-acetamide Against Closest Analogs


Molecular Weight and Salt Form Differentiation for Accurate Procurement

The procurement of N-(azetidin-3-yl)-N-methyl-acetamide often requires the hydrochloride salt (CAS 935668-15-8) with a molecular weight of 164.63 g/mol, which is 36.46 g/mol heavier than the free base form . This is in contrast to a common structural analog, N-(azetidin-3-ylmethyl)-N-methylacetamide (CAS 550369-62-5), which has a molecular weight of 142.20 g/mol and is often supplied as the free base . The presence of the hydrochloride salt significantly alters the compound's solubility profile and stability, which is a critical parameter for experimental design.

Chemical Synthesis Medicinal Chemistry Reagent Procurement

Structural Rigidity and Conformational Restraint via 3-yl Linkage

The direct attachment of the N-methylacetamide group to the 3-position of the azetidine ring in N-(azetidin-3-yl)-N-methyl-acetamide provides a high degree of conformational restraint, quantified by having only 1 rotatable bond [1]. In contrast, a closely related analog, N-(azetidin-3-ylmethyl)-N-methylacetamide, features a methylene spacer, resulting in a more flexible structure with 2 rotatable bonds and a higher topological polar surface area (TPSA) . This difference in flexibility directly impacts the molecule's ability to pre-organize for target binding, a key principle in drug design.

Medicinal Chemistry Conformational Analysis Scaffold Design

Differentiated Hydrogen Bonding Profile Impacts Solubility and Permeability

N-(azetidin-3-yl)-N-methyl-acetamide, in its free base form, has a calculated pKa of 9.39 ± 0.40, indicating it is predominantly uncharged at physiological pH [1]. This contrasts with the azetidine parent scaffold which has a pKa of ~11.29, meaning the target compound is a weaker base [2]. Furthermore, it has 1 hydrogen bond donor and 2 hydrogen bond acceptors, a profile that balances solubility and membrane permeability, critical for optimizing drug-likeness.

Physicochemical Properties Drug Design ADME Prediction

Procurement-Driven Application Scenarios for N-(azetidin-3-yl)-N-methyl-acetamide


Medicinal Chemistry: Scaffold for Optimizing Kinase Inhibitor Selectivity

Researchers seeking to improve the selectivity profile of kinase inhibitors should procure N-(azetidin-3-yl)-N-methyl-acetamide as a core scaffold. Its inherent conformational rigidity (only 1 rotatable bond) and favorable hydrogen bonding profile are exploited to pre-organize the molecule for optimal target engagement, as demonstrated by its use in the development of azetidine-based, selective, irreversible Stat3 inhibitors with IC50 values in the sub-micromolar range [1]. The specific 3-yl substitution pattern allows for precise vectoring of pendant pharmacophores into the kinase's ATP-binding pocket or allosteric sites.

Synthesis of CNS Drug Candidates with Optimized Physicochemical Properties

In central nervous system (CNS) drug discovery, the compound's lower basicity (pKa ~9.39) and balanced polarity (1 HBD, 2 HBA) make it a suitable building block for generating leads with improved brain penetration [1]. The N-methylacetamide group can mimic peptide bonds or serve as a hydrogen-bonding anchor, while the azetidine core imparts metabolic stability. This is supported by its use in synthesizing agents for neurological disorders .

Asymmetric Synthesis and Chiral Ligand Development

N-(azetidin-3-yl)-N-methyl-acetamide, particularly in its enantiopure forms, is a valuable intermediate for constructing chiral azetidine ligands. The rigid, four-membered ring provides a defined stereochemical environment crucial for asymmetric catalysis. Research has focused on using rigid azetidine compounds as chiral ligands in various enantioselective transformations [1]. Procurement of the single enantiomer is essential for achieving high enantiomeric excess in these catalytic reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(azetidin-3-yl)-N-methyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.